molecular formula C16H30N2O3 B11812655 Tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate

Tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate

Cat. No.: B11812655
M. Wt: 298.42 g/mol
InChI Key: LTNDIFQDFIATFF-UHFFFAOYSA-N
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Description

tert-Butyl (trans-4-(morpholinomethyl)cyclohexyl)carbamate is an organic compound with the molecular formula C15H28N2O3. It is a derivative of cyclohexane and morpholine, featuring a tert-butyl carbamate group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (trans-4-(morpholinomethyl)cyclohexyl)carbamate typically involves the reaction of trans-4-(morpholinomethyl)cyclohexylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of tert-Butyl (trans-4-(morpholinomethyl)cyclohexyl)carbamate follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (trans-4-(morpholinomethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or alcohols.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

tert-Butyl (trans-4-(morpholinomethyl)cyclohexyl)carbamate is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-(morpholinomethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or altering the conformation of the target molecules, leading to changes in their biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
  • tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
  • tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate

Uniqueness

tert-Butyl (trans-4-(morpholinomethyl)cyclohexyl)carbamate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in research and industrial applications.

Properties

Molecular Formula

C16H30N2O3

Molecular Weight

298.42 g/mol

IUPAC Name

tert-butyl N-[4-(morpholin-4-ylmethyl)cyclohexyl]carbamate

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)17-14-6-4-13(5-7-14)12-18-8-10-20-11-9-18/h13-14H,4-12H2,1-3H3,(H,17,19)

InChI Key

LTNDIFQDFIATFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCOCC2

Origin of Product

United States

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